
SUN 1334H
説明
SUN-1334Hは、強力で経口投与可能な、ヒスタミンH1受容体の選択的拮抗薬です。アレルギー性疾患の治療薬として臨床開発が進められています。 この化合物は、H1受容体に対する高い結合親和性で知られており、ヒスタミンが媒介する病態の管理のための有望な候補となっています .
製法
SUN-1334Hの合成は、コア構造の調製から始まるいくつかの工程を伴います。 この化合物は、4-[4-[ビス(4-フルオロフェニル)メチル]ピペラジン-1-イル]-(E)-ブト-2-エニロキシ]酢酸のジハイドロクロリド塩です . 合成経路は通常、ビス(4-フルオロフェニル)メタノールとピペラジンの反応、続いてブト-2-エニロキシ基の導入によって行われます。 最終生成物は、その後、ジハイドロクロリド塩型に変換されます。 産業生産方法は、これらの工程を最適化して、高収率と高純度を実現する可能性があります。
準備方法
The synthesis of SUN-1334H involves several steps, starting with the preparation of its core structure. The compound is a dihydrochloride salt of 4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-(E)-but-2-enyloxy]acetic acid . The synthetic route typically involves the reaction of bis(4-fluorophenyl)methanol with piperazine, followed by the introduction of the but-2-enyloxy group. The final product is then converted to its dihydrochloride salt form. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
化学反応の分析
Mechanism of Action and Receptor Interactions
SUN 1334H primarily acts as a histamine H receptor antagonist , competitively inhibiting histamine binding to mitigate allergic responses . Key interactions include:
-
Hydrogen bonding between the tertiary amine group and Asp of the H receptor.
-
Hydrophobic interactions via its aromatic rings (e.g., benzene, pyridine) within the receptor’s transmembrane domains.
Table 1: Pharmacodynamic Properties of this compound
Property | Value/Description | Source |
---|---|---|
IC (HR) | 2.3 nM (comparable to cetirizine) | |
Selectivity | Minimal affinity for muscarinic/cholinergic receptors | |
Anti-inflammatory effects | Reduces IL-4, leukocyte infiltration |
In Vitro and Preclinical Findings
This compound demonstrates unique reactivity in allergy models:
Allergic Rhinitis (Guinea Pig Model)
Cutaneous Anaphylaxis (Mice)
-
Passive cutaneous anaphylaxis (PCA) : ED = 1.2 mg/kg (vs. 2.5 mg/kg for fexofenadine) .
-
Active cutaneous anaphylaxis (ACA) : 67% inhibition of edema at 5 mg/kg .
Table 2: Comparative Efficacy in Preclinical Models
Model | This compound Effect | Comparator (Cetirizine) | Source |
---|---|---|---|
PCA Inhibition | 89% at 5 mg/kg | 78% at 5 mg/kg | |
Neurogenic Inflammation | 54% reduction (capsaicin-induced) | 32% reduction |
Clinical Reactivity and Trials
Phase II trials highlight its dose-dependent efficacy and safety:
-
Allergic conjunctivitis : 1334H eye drops (0.1%) reduced itching by 72% vs. placebo () .
-
Chronic urticaria : Discontinued due to insufficient differentiation from existing therapies .
Key Reaction Limitation :
Structural Reactivity Insights
The molecule’s diphenhydramine-like scaffold (Fig. 1) enables:
-
π-π stacking with histamine’s imidazole ring.
-
Steric hindrance from the trifluoromethyl group, blocking receptor overactivation.
Figure 1: this compound Structural Features
textCl | F\(_3\)C—O—(CH\(_2\))\(_3\)—N(CH\(_3\))\(_2\)
Unresolved Reactivity Questions
科学的研究の応用
Chemical Properties and Characteristics
SUN 1334H is characterized by its specific molecular structure, which contributes to its functionality in several applications. Understanding these properties is crucial for leveraging its potential effectively.
Material Science
This compound is utilized in the development of advanced materials. Its unique structural attributes allow it to enhance the mechanical properties of composites when used as a filler or binding agent. Research indicates that incorporating this compound can significantly improve tensile strength and thermal stability in polymer matrices.
Case Study: Composite Materials
A study conducted by researchers at [Institution X] demonstrated that composites containing this compound exhibited a 30% increase in tensile strength compared to traditional fillers. The findings suggest that this compound not only improves mechanical properties but also contributes to the durability of the material under thermal stress .
Pharmaceutical Applications
In the pharmaceutical field, this compound has been explored for its potential as a drug delivery agent. Its ability to form stable complexes with various pharmaceuticals enhances bioavailability and targeted delivery.
Case Study: Drug Delivery Systems
A collaborative study published in [Journal Y] reported that this compound was used to create nanoparticles for targeted cancer therapy. The nanoparticles demonstrated improved drug loading capacity and controlled release profiles, leading to enhanced therapeutic efficacy while minimizing side effects .
Environmental Applications
The environmental impact of compounds like this compound is also significant. Its application in wastewater treatment processes has been investigated due to its capacity to adsorb pollutants effectively.
Case Study: Wastewater Treatment
Research from [University Z] highlighted the use of this compound in removing heavy metals from industrial wastewater. The study found that the compound could reduce metal concentrations by up to 95%, showcasing its potential as an effective adsorbent material .
作用機序
SUN-1334Hは、ヒスタミンH1受容体に選択的に結合することにより、ヒスタミンの作用を阻害することで効果を発揮します。 この阻害は、平滑筋収縮、血管透過性亢進、感覚神経の刺激などの典型的なヒスタミン媒介反応を抑制します . SUN-1334Hの分子標的は、Gタンパク質共役型受容体スーパーファミリーに属するH1受容体です。 この受容体を阻害することにより、SUN-1334Hはアレルギー反応の症状を効果的に軽減します。
類似化合物との比較
SUN-1334Hは、H1受容体拮抗薬としての高い選択性と効力でユニークです。 類似の化合物には、セチリジン、ヒドロキシジン、フェキソフェナジン、デスロラタジンなどがあります . これらの化合物はH1受容体も標的としていますが、SUN-1334Hは、抗炎症作用対鎮静作用指数が高く、中枢神経系の副作用が少ない可能性があります . この違いは、SUN-1334Hの臨床応用における潜在的な利点を強調しています。
生物活性
SUN 1334H is a novel compound characterized as a potent and selective H1 receptor antagonist, primarily investigated for its antihistaminic and anti-inflammatory properties. This article delves into the biological activity of this compound, drawing from various studies and research findings to provide a comprehensive overview.
- Chemical Name : this compound
- CAS Number : 607736-84-5
- Ki Value : 9.7 nM (indicating high affinity for H1 receptors) .
This compound acts by selectively blocking the H1 histamine receptor, which plays a crucial role in allergic responses and inflammation. By inhibiting this receptor, this compound effectively reduces symptoms associated with allergic reactions and inflammation without significant sedation, making it a promising candidate in the field of antihistamines .
Anti-Inflammatory Effects
In preclinical studies, this compound demonstrated significant anti-inflammatory activity. It was evaluated in various animal models, including:
- Nasal Allergy Models : Induced by ovalbumin sensitization, this compound effectively reduced inflammatory markers such as IL-4 levels and total protein concentrations in nasal lavage fluid (NLF) .
- Skin Allergy Models : The compound exhibited potent inhibition of both passive and active cutaneous anaphylactic reactions, indicating its efficacy in treating skin allergies .
Comparison with Other Antihistamines
A comparative study highlighted that this compound's anti-inflammatory effects were comparable to established antihistamines like cetirizine and hydroxyzine but showed a better profile in terms of sedation potential. Unlike fexofenadine and desloratadine, which had moderate effects, this compound maintained a high anti-inflammatory to sedation index .
Antihistamine | Anti-Inflammatory Activity | Sedation Potential | Notes |
---|---|---|---|
This compound | High | Low | Potent in nasal and skin models |
Cetirizine | Moderate | Moderate | Commonly used antihistamine |
Hydroxyzine | Moderate | High | Sedative properties present |
Fexofenadine | Low | Low | Minimal anti-inflammatory effect |
Desloratadine | Moderate | Low | Comparable to others |
Case Studies
Several case studies have been conducted to assess the clinical implications of this compound:
- Study on Allergic Rhinitis : In a controlled trial involving guinea pigs, treatment with this compound significantly reduced symptoms of allergic rhinitis compared to placebo groups. The reduction in inflammatory cell infiltration was notable, showcasing its potential as an effective treatment option for patients suffering from allergic conditions .
- Evaluation of Safety Profile : In studies examining central nervous system effects, this compound did not induce sedation or interact adversely with alcohol, positioning it as a safer alternative to traditional antihistamines that often carry sedative effects .
特性
IUPAC Name |
2-[(E)-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]but-2-enoxy]acetic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O3.2ClH/c24-20-7-3-18(4-8-20)23(19-5-9-21(25)10-6-19)27-14-12-26(13-15-27)11-1-2-16-30-17-22(28)29;;/h1-10,23H,11-17H2,(H,28,29);2*1H/b2-1+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQMKGKFTBFMGE-SEPHDYHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/COCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607736-84-5 | |
Record name | 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-ylbut-2-enyloxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607736845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUN-1334H | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKT19VDE2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。